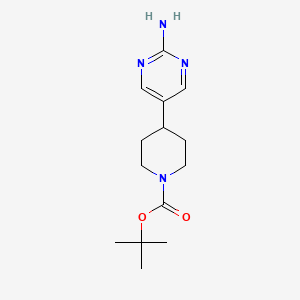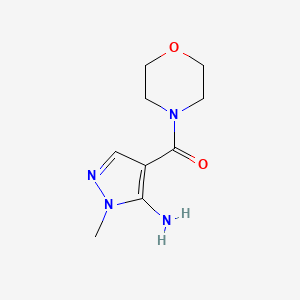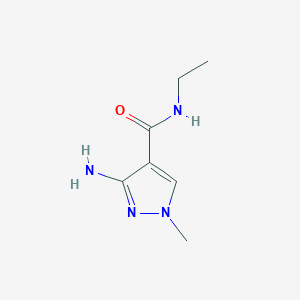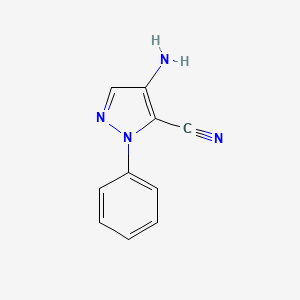
Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo es un compuesto químico con la fórmula molecular C14H22N4O2. Se utiliza a menudo como intermedio en la síntesis de diversas moléculas biológicamente activas. Este compuesto se caracteriza por la presencia de un grupo éster de tert-butilo, un anillo de piperidina y una porción de aminopirimidina, lo que lo convierte en un bloque de construcción versátil en la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo suele implicar los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-hidroxipiperidin-1-carboxilato de tert-butilo y 2-aminopirimidina.
Condiciones de reacción: La reacción se lleva a cabo en condiciones básicas, a menudo utilizando una base como hidruro de sodio o carbonato de potasio. La mezcla de reacción suele calentarse para facilitar la formación del producto deseado.
Purificación: El producto bruto se purifica utilizando técnicas como la cromatografía en columna o la recristalización para obtener el compuesto puro.
Métodos de producción industrial
En un entorno industrial, la producción de 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo puede implicar procesos de flujo continuo o por lotes a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución (HPLC), para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores.
Sustitución: Diversos nucleófilos, como los haluros de alquilo o los cloruros de acilo, en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados, dependiendo del nucleófilo empleado.
Aplicaciones de la investigación científica
El 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo tiene varias aplicaciones de investigación científica, entre ellas:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, especialmente aquellos que se dirigen a las vías neurológicas y oncológicas.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Aplicaciones industriales: El compuesto se emplea en el desarrollo de agroquímicos y otros productos químicos industriales.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
El mecanismo de acción del 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La porción de aminopirimidina puede formar enlaces de hidrógeno y otras interacciones con sitios activos, modulando la actividad de la proteína diana. Esta modulación puede dar lugar a diversos efectos biológicos, dependiendo del objetivo y la vía específica implicados.
Comparación Con Compuestos Similares
Compuestos similares
4-(fenilamino)piperidin-1-carboxilato de tert-butilo: Utilizado como intermedio en la síntesis de fentanilo y derivados relacionados.
4-(6-aminopiridin-3-il)piperazin-1-carboxilato de tert-butilo: Utilizado como intermedio de síntesis química orgánica.
4-(1H-benzo[d]imidazol-2-il)piperidin-1-carboxilato de tert-butilo: Utilizado como intermedio farmacéutico.
Singularidad
El 4-(2-aminopirimidin-5-il)piperidin-1-carboxilato de tert-butilo es único debido a su combinación específica de grupos funcionales, que le permite participar en una amplia gama de reacciones químicas y servir como un intermedio versátil en la síntesis de compuestos biológicamente activos. Su porción de aminopirimidina proporciona propiedades de unión distintas, lo que la hace valiosa en química medicinal para el desarrollo de inhibidores enzimáticos y moduladores de receptores.
Propiedades
Fórmula molecular |
C14H22N4O2 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H2,15,16,17) |
Clave InChI |
QSGYUDUYAHNSAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)

![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)

